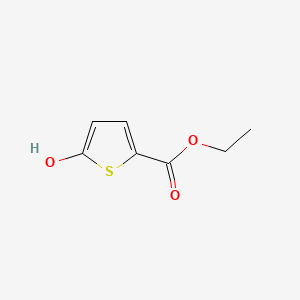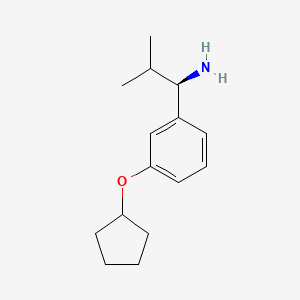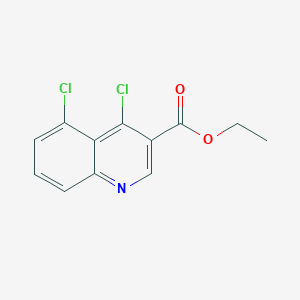
(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with fluorine and trifluoromethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable chroman derivative, often through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Functionalized derivatives with new substituents replacing the fluorine or trifluoromethoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated compounds.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its fluorinated groups enhance its binding affinity and metabolic stability.
Medicine
In medicinal chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is investigated for its potential as a therapeutic agent. It shows promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science, where its unique properties contribute to the performance of various products.
Wirkmechanismus
The mechanism of action of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in neurotransmitter levels, enzyme activity, or receptor signaling, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-7-Fluoro-6-methoxychroman-4-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(difluoromethoxy)chroman-4-amine: Features a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug development and other applications.
This detailed overview provides a comprehensive understanding of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H9F4NO2 |
|---|---|
Molekulargewicht |
251.18 g/mol |
IUPAC-Name |
(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1 |
InChI-Schlüssel |
SYJHOAKWAOPFED-SSDOTTSWSA-N |
Isomerische SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F |
Kanonische SMILES |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


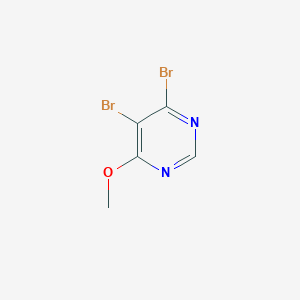

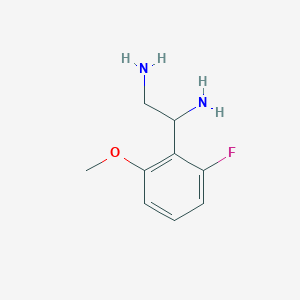
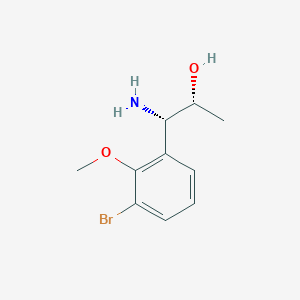
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

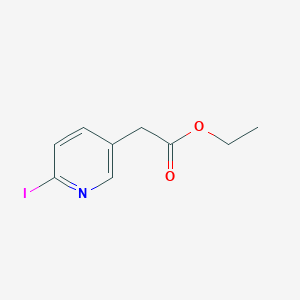
![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
